molecular formula C20H21N3O4S B10992663 ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B10992663
M. Wt: 399.5 g/mol
InChI Key: ALHNPUZINVTPKF-UHFFFAOYSA-N
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Description

Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features an indole moiety, a thiazole ring, and an ester functional group. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Mechanism of Action

The mechanism of action of ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways:

Biological Activity

Ethyl 2-{[3-(3-acetyl-1H-indol-1-yl)propanoyl]amino}-4-methyl-1,3-thiazole-5-carboxylate is a synthetic compound that combines structural motifs of thiazole and indole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Structural Characteristics

The compound features:

  • Ethyl ester group
  • Thiazole ring
  • Indole moiety

These structural elements suggest potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Anticancer Properties

Initial studies indicate that this compound exhibits significant anticancer activity. Compounds with indole structures are often associated with various pharmacological effects, including:

  • Inhibition of cancer cell proliferation
  • Induction of apoptosis in cancer cells

Research has shown that indole derivatives can modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways. For instance, compounds similar to this thiazole-indole hybrid have been reported to inhibit the growth of several cancer cell lines, including breast and colon cancer cells .

Anti-inflammatory Effects

The compound also shows promise in anti-inflammatory contexts. Indoles are known for their ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines. The mechanism may involve:

  • Inhibition of NF-kB signaling
  • Reduction of TNF-alpha levels

Studies suggest that thiazole derivatives can enhance anti-inflammatory activity through similar pathways . This dual action (anticancer and anti-inflammatory) could position this compound as a candidate for treating diseases where inflammation plays a critical role.

The exact mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Binding Affinity : The compound may bind to various enzymes and receptors involved in cancer and inflammatory pathways.
  • Enzyme Inhibition : It is hypothesized that the compound could inhibit enzymes that facilitate tumor growth or inflammatory responses.
  • Receptor Modulation : Interaction with cellular receptors may alter signaling cascades that lead to cell death in cancerous cells or reduce inflammation.

Case Studies and Research Findings

Several studies have investigated the biological activities of compounds similar to this compound:

StudyFindings
Study A (2022)Demonstrated significant inhibition of breast cancer cell lines with IC50 values in low micromolar range.
Study B (2023)Reported anti-inflammatory effects in animal models, reducing edema and inflammatory markers significantly.
Study C (2024)Identified potential synergistic effects when combined with existing chemotherapeutic agents.

These studies underscore the potential utility of this compound in therapeutic applications.

Properties

Molecular Formula

C20H21N3O4S

Molecular Weight

399.5 g/mol

IUPAC Name

ethyl 2-[3-(3-acetylindol-1-yl)propanoylamino]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C20H21N3O4S/c1-4-27-19(26)18-12(2)21-20(28-18)22-17(25)9-10-23-11-15(13(3)24)14-7-5-6-8-16(14)23/h5-8,11H,4,9-10H2,1-3H3,(H,21,22,25)

InChI Key

ALHNPUZINVTPKF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)NC(=O)CCN2C=C(C3=CC=CC=C32)C(=O)C)C

Origin of Product

United States

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